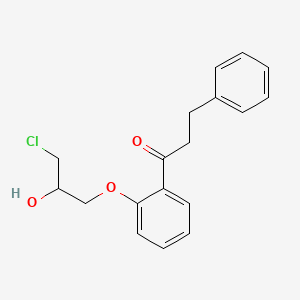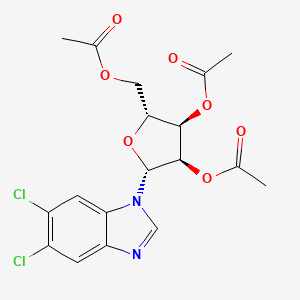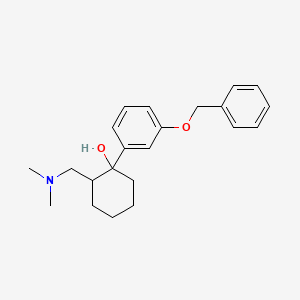
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol (BDBMCH) is a cyclic compound with a structure consisting of a benzyloxy group, a phenyl group, and two dimethylamino methyl groups. It is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. BDBMCH is a versatile compound used in the synthesis of various other compounds, as well as in the study of biological mechanisms and processes.
Aplicaciones Científicas De Investigación
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as inhibitors and activators of enzymes and receptors. It is also used as a model compound for studying the mechanism of action of various drugs and for studying the biochemical and physiological effects of these drugs. This compound is also used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a versatile compound that can interact with a variety of biological molecules. It can interact with enzymes, receptors, and other proteins, and can bind to them in a reversible or irreversible manner. This compound can also interact with DNA and RNA, and can modulate the expression of genes. It can also interact with other molecules, such as lipids, and can modulate the activity of these molecules.
Biochemical and Physiological Effects
This compound can act as an inhibitor or activator of various enzymes and receptors, and can modulate the activity of these molecules. It can also affect the expression of genes, and can modulate the activity of proteins. This compound can also affect the structure and function of proteins, and can modulate the activity of various metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and can be used as a starting material for the synthesis of other compounds. It is also relatively stable, and can be stored for long periods of time without degradation. However, this compound is a relatively expensive compound, and its use in laboratory experiments may be limited by its cost.
Direcciones Futuras
The use of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol in scientific research and laboratory experiments is expected to continue to grow in the future. This compound can be used in the synthesis of various other compounds, as well as in the study of biological mechanisms and processes. It can also be used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of proteins. In addition, this compound can be used in the study of drug-target interactions, as well as in the study of the biochemical and physiological effects of drugs. Finally, this compound can be used in the study of the structure and function of lipids, as well as in the study of metabolic pathways.
Métodos De Síntesis
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a synthetic compound that can be synthesized via a variety of methods. One method involves the reaction of benzyl bromide and 3-chloro-2-hydroxypropionaldehyde in the presence of a base, followed by the addition of dimethylamine. The reaction proceeds in a two-step process, with the first step involving the formation of a benzyloxy-substituted cyclohexanol and the second step involving the addition of two dimethylamino methyl groups.
Propiedades
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(2)16-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-17-18-9-4-3-5-10-18/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNOCGHQSVLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
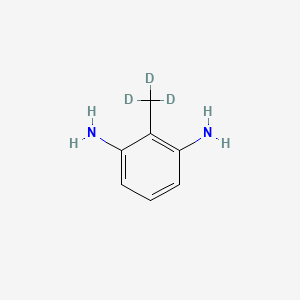

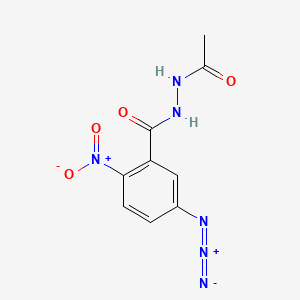


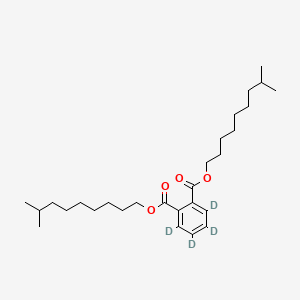
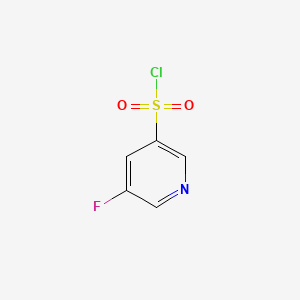
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)



